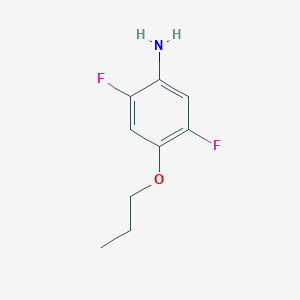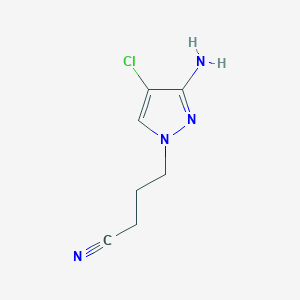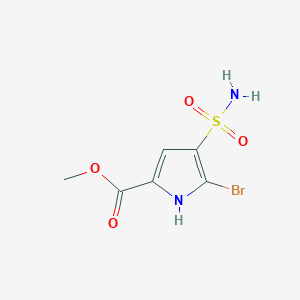
methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by sulfonation and esterification. One common method includes:
Bromination: The starting material, 1H-pyrrole-2-carboxylate, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Sulfonation: The brominated intermediate is then treated with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex.
Esterification: Finally, the sulfonated product is esterified using methanol in the presence of an acid catalyst like sulfuric acid
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Products include various substituted pyrrole derivatives.
Reduction: Products include sulfides or thiols.
Oxidation: Products include pyrrolinones or other oxidized pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic or optical properties
Wirkmechanismus
The mechanism of action of methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
- Methyl 5-chloro-4-sulfamoyl-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C6H7BrN2O4S |
|---|---|
Molekulargewicht |
283.10 g/mol |
IUPAC-Name |
methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O4S/c1-13-6(10)3-2-4(5(7)9-3)14(8,11)12/h2,9H,1H3,(H2,8,11,12) |
InChI-Schlüssel |
AKYKRVQOXZQCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(N1)Br)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


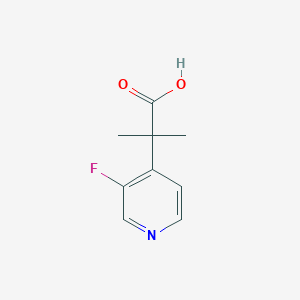
![1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13068836.png)
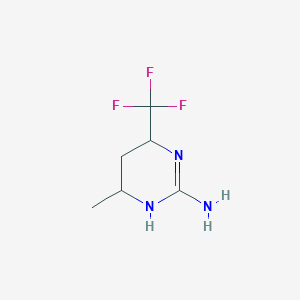
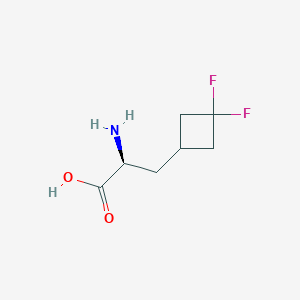
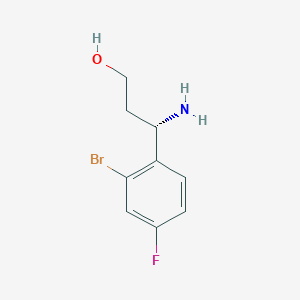
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
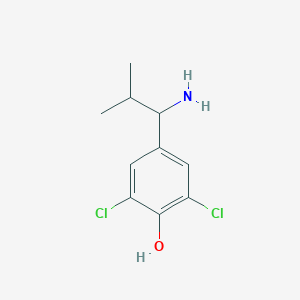
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide](/img/structure/B13068892.png)
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)

